molecular formula C11H13FO3 B13476918 Methyl 3-(5-fluoro-2-methylphenyl)-2-hydroxypropanoate

Methyl 3-(5-fluoro-2-methylphenyl)-2-hydroxypropanoate

Cat. No.: B13476918
M. Wt: 212.22 g/mol
InChI Key: WMDZWTBXYSXYTA-UHFFFAOYSA-N
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Description

Methyl 3-(5-fluoro-2-methylphenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of hydroxy esters It is characterized by the presence of a fluorine atom, a methyl group, and a hydroxypropanoate moiety attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-fluoro-2-methylphenyl)-2-hydroxypropanoate typically involves the esterification of 5-fluoro-2-methylbenzoic acid with methanol in the presence of a catalyst. The reaction conditions often include the use of sulfuric acid or hydrochloric acid as a catalyst and heating the mixture under reflux .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-fluoro-2-methylphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 3-(5-fluoro-2-methylphenyl)-2-oxopropanoate.

    Reduction: Formation of 3-(5-fluoro-2-methylphenyl)-2-hydroxypropanol.

    Substitution: Formation of 3-(5-methoxy-2-methylphenyl)-2-hydroxypropanoate.

Scientific Research Applications

Methyl 3-(5-fluoro-2-methylphenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-(5-fluoro-2-methylphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The fluorine atom can enhance the compound’s binding affinity to its target by increasing its lipophilicity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(5-chloro-2-methylphenyl)-2-hydroxypropanoate
  • Methyl 3-(5-bromo-2-methylphenyl)-2-hydroxypropanoate
  • Methyl 3-(5-iodo-2-methylphenyl)-2-hydroxypropanoate

Uniqueness

Methyl 3-(5-fluoro-2-methylphenyl)-2-hydroxypropanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it more suitable for certain applications compared to its halogenated analogs .

Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

methyl 3-(5-fluoro-2-methylphenyl)-2-hydroxypropanoate

InChI

InChI=1S/C11H13FO3/c1-7-3-4-9(12)5-8(7)6-10(13)11(14)15-2/h3-5,10,13H,6H2,1-2H3

InChI Key

WMDZWTBXYSXYTA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)CC(C(=O)OC)O

Origin of Product

United States

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